molecular formula C11H15NO B2742366 4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine CAS No. 27328-11-6

4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine

Cat. No. B2742366
CAS RN: 27328-11-6
M. Wt: 177.247
InChI Key: WOVRQZREHGPUFQ-UHFFFAOYSA-N
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Description

“4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine” is a heterocyclic organic compound. It is also known by other names such as METHYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE HCL, N-METHYL-TETRAHYDRO-2H-PYRAN-4-AMINE, and 4-(Methylamino)tetrahydro-2H-pyran . It has a molecular formula of C6H13NO and a molecular weight of 115.17 .


Synthesis Analysis

The synthesis of “4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine” can be achieved through a reductive amination reaction. The starting materials for this synthesis could be tetrahydro-4H-pyran-4-one and methylamine .


Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine” consists of a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Attached to this ring is a methyl group and a pyridine ring .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 165.0±33.0 °C and a predicted density of 0.93±0.1 g/cm3 . It is a clear, colourless liquid under normal conditions and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Safety and Hazards

“4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine” is classified as an irritant (Xi, Xn) and has hazard codes of 36/37/38-22 . Safety precautions include avoiding contact with skin and eyes and wearing suitable protective clothing .

Future Directions

As a heterocyclic organic compound, “4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine” can be used as a pharmaceutical intermediate . Its future directions would likely involve its use in the synthesis of new pharmaceutical compounds.

properties

IUPAC Name

4-(2-methyloxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRQZREHGPUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-tetrahydro-pyran-4-yl)-pyridine

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